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Compound of Interest

Compound Name: 3-Bromo-6-chloroisoquinoline

Cat. No.: B573110 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound of

interest to researchers in medicinal chemistry and materials science. This document is

intended for an audience of researchers, scientists, and drug development professionals.

Core Chemical Properties
3-Bromo-6-chloroisoquinoline is a disubstituted isoquinoline with the bromine and chlorine

atoms at the 3- and 6-positions, respectively. While specific experimental data for this particular

isomer is limited in publicly available literature, the fundamental properties can be summarized.

It is important to distinguish it from its more commonly documented isomer, 6-Bromo-3-

chloroisoquinoline.

Table 1: Chemical and Physical Properties of 3-Bromo-6-chloroisoquinoline and its Isomer
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Property
3-Bromo-6-
chloroisoquinoline

6-Bromo-3-
chloroisoquinoline

CAS Number 1276056-79-1[1] 552331-06-3[2][3]

Molecular Formula C₉H₅BrClN[1] C₉H₅BrClN[2][3]

Molecular Weight 242.50 g/mol [1] 242.50 g/mol [2][3]

Boiling Point Not available 349.5±22.0 °C (Predicted)[4]

Density Not available
1.673±0.06 g/cm³ (Predicted)

[4]

LogP Not available 3.6507[3]

Topological Polar Surface Area Not available 12.89 Å²[3]

Synthesis and Reactivity
Halogenated isoquinolines such as 3-Bromo-6-chloroisoquinoline are valuable precursors in

organic synthesis, primarily due to their ability to participate in various cross-coupling reactions.

The differential reactivity of the C-Br and C-Cl bonds can, in some cases, allow for selective

functionalization. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides

follows the order I > Br > Cl > F, suggesting that the C-Br bond at the 3-position would be more

reactive than the C-Cl bond at the 6-position.

Representative Synthesis Protocol: Synthesis of a
Bromo-chloroisoquinoline Derivative
While a specific protocol for the synthesis of 3-Bromo-6-chloroisoquinoline is not readily

available in the cited literature, a general method for the synthesis of a related isomer, 6-

bromo-3-chloroisoquinoline, from 6-bromo-1,3-dichloroisoquinoline has been described. This

procedure illustrates a common synthetic strategy for this class of compounds.

Experimental Protocol:

A mixture of 6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5

mmol), and hydriodic acid (3 ml, 48%) in acetic acid (20 ml) is heated and refluxed for 8 hours.
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[4] Upon completion, the reaction mixture is filtered while hot, and the filtrate is concentrated

under reduced pressure.[4] The resulting residue is made alkaline by the addition of a sodium

hydroxide solution and subsequently extracted with ethyl acetate (200 mL).[4] The organic

phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and

concentrated.[4] The crude product is then purified by silica gel flash column chromatography

using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.[4]

Key Experimental Workflows: Palladium-Catalyzed
Cross-Coupling Reactions
3-Bromo-6-chloroisoquinoline is an ideal substrate for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination

reactions. These reactions are fundamental in modern synthetic chemistry for the formation of

carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the isoquinoline

core and various aryl or vinyl groups. The reactivity of the C-Br bond makes it a prime site for

this transformation.
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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with a halo-

isoquinoline, which can be adapted for 3-Bromo-6-chloroisoquinoline.

Experimental Protocol:
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In an inert atmosphere, 3-Bromo-6-chloroisoquinoline (1.0 equiv), an arylboronic acid or

ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base

such as potassium carbonate (2.0-3.0 equiv) are added to a reaction vessel. A degassed

solvent system, for example, a mixture of toluene and water, is added. The reaction mixture is

then heated, typically between 80-110 °C, and stirred until the starting material is consumed,

as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the reaction

mixture is subjected to an aqueous workup. The product is extracted into an organic solvent,

and the combined organic layers are washed, dried, and concentrated. The crude product is

then purified by column chromatography to yield the desired 3-aryl-6-chloroisoquinoline.

Logical Relationships in Reactivity
The presence of two different halogen atoms on the isoquinoline ring opens up possibilities for

selective and sequential functionalization. The greater reactivity of the C-Br bond compared to

the C-Cl bond in palladium-catalyzed cross-coupling reactions is a key principle that can be

exploited in synthetic strategies.
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Caption: Potential sequential functionalization pathway for 3-Bromo-6-chloroisoquinoline.

This diagram illustrates that an initial cross-coupling reaction would likely occur at the more

reactive 3-position (C-Br bond). The resulting 3-substituted-6-chloroisoquinoline intermediate

could then potentially undergo a second coupling reaction at the less reactive 6-position (C-Cl

bond), likely requiring more forcing reaction conditions. This selective reactivity makes 3-
Bromo-6-chloroisoquinoline a versatile building block for the synthesis of complex,

polysubstituted isoquinoline derivatives for various applications in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. ias.ac.in [ias.ac.in]

3. benchchem.com [benchchem.com]

4. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-6-
chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573110#3-bromo-6-chloroisoquinoline-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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